

Technical Guide to the Spectroscopic Characterization of N-substituted Phenylethylenediamines

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Compound of Interest

Compound Name: *N-Ethyl-N-phenylethylenediamine*

Cat. No.: *B1581474*

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Disclaimer: Direct experimental spectroscopic data for **N-Ethyl-N-phenylethylenediamine** is not readily available in public databases. This guide presents the spectroscopic data of the closely related compound, N-phenylethylenediamine, to serve as a detailed example for researchers, scientists, and drug development professionals. The methodologies and data interpretation principles described are directly applicable to the analysis of **N-Ethyl-N-phenylethylenediamine**.

Spectroscopic Data Summary for N-phenylethylenediamine

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-phenylethylenediamine.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts for N-phenylethylenediamine[1]

Chemical Shift (ppm)	Multiplicity	Assignment
7.14	m	Aromatic C-H
6.67	m	Aromatic C-H
6.58	m	Aromatic C-H
4.10	s (broad)	N-H
3.07	t	-CH ₂ -NH-Ph
2.82	t	-CH ₂ -NH ₂
1.30	s (broad)	-NH ₂

Solvent: CDCl₃, Frequency: 399.65 MHz

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for N-phenylethylenediamine[2]

Chemical Shift (ppm)	Assignment
148.4	Aromatic C-N
129.3	Aromatic C-H
117.5	Aromatic C-H
113.0	Aromatic C-H
47.9	-CH ₂ -NH-Ph
43.8	-CH ₂ -NH ₂

Solvent: CDCl₃

Infrared (IR) Spectroscopic Data

Table 3: Key IR Absorption Bands for N-phenylethylenediamine[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium, Broad	N-H Stretch (Amine)
3050-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch
1600, 1500, 1450	Strong	Aromatic C=C Bending
1350-1250	Strong	C-N Stretch
750, 690	Strong	Aromatic C-H Out-of-Plane Bend

Sample Preparation: KBr Pellet

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of N-phenylethylenediamine[3]

m/z	Relative Intensity (%)	Assignment
136	30	[M] ⁺ (Molecular Ion)
106	100	[C ₆ H ₅ NHCH ₂] ⁺
77	25	[C ₆ H ₅] ⁺
30	95	[CH ₂ NH ₂] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Synthesis of N-Ethyl-N'-phenylethylenediamine

This protocol is adapted from a general method for the synthesis of N-substituted ethylenediamines.[4]

- **Reaction Setup:** To a solution of N-phenylethylenediamine (1 eq.) in a suitable solvent such as ethanol, add acetaldehyde (1.1 eq.) and a reducing agent like sodium borohydride (1.5 eq.) portion-wise at 0 °C.
- **Reaction Execution:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5]
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[5]
- **Data Acquisition:** Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6]

Infrared (IR) Spectroscopy

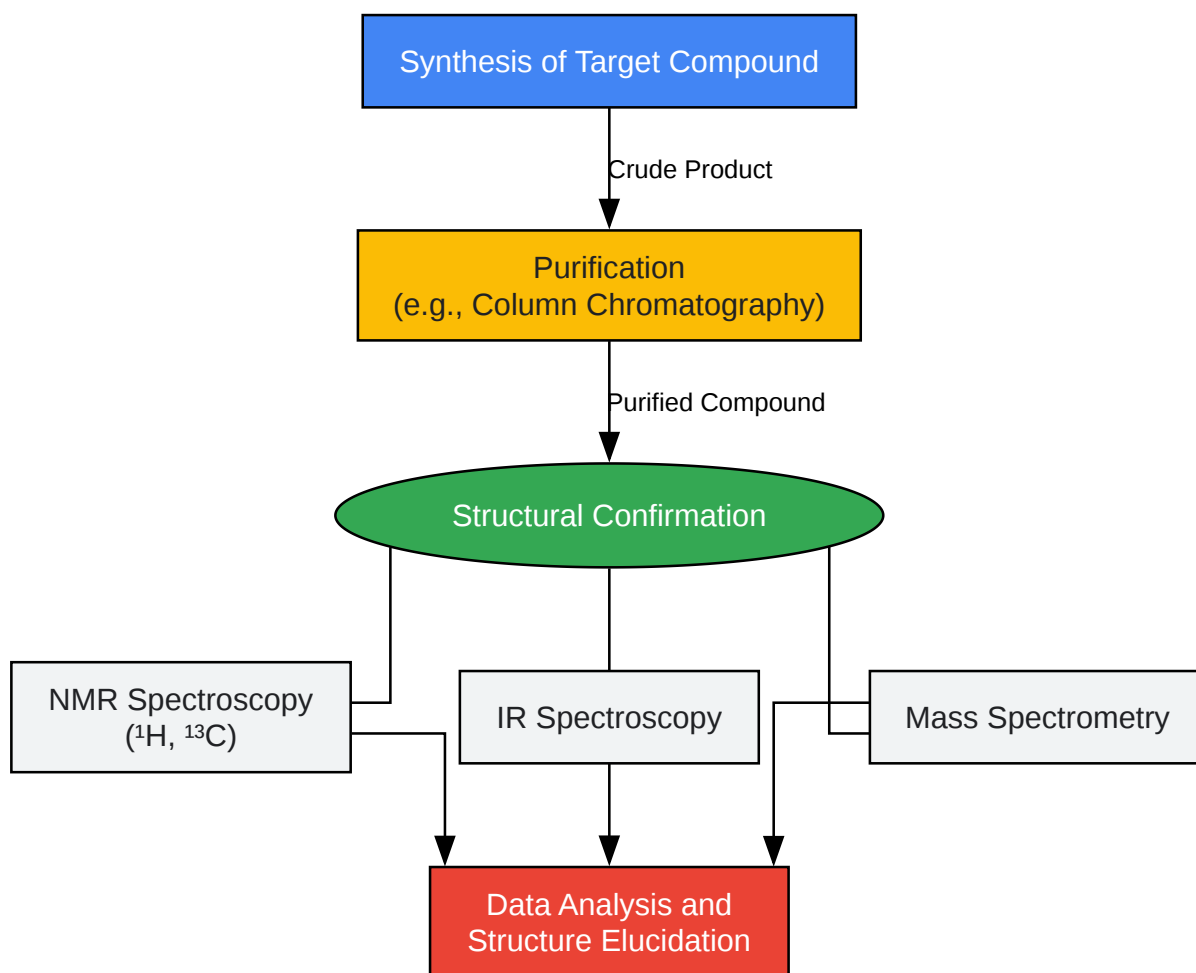
- **Sample Preparation (ATR-FTIR):** Place a small amount of the liquid or solid sample directly onto the ATR crystal.[7]
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Spectrum:** Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.[8]

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- **Injection:** Inject a small volume (typically 1 μL) of the solution into the gas chromatograph (GC) inlet.
- **Separation and Ionization:** The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. As the components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).^[9]
- **Detection:** The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.^[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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